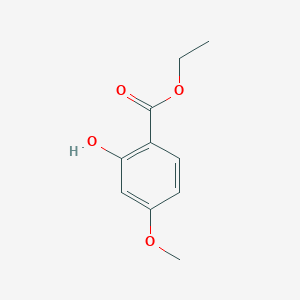

Ethyl 2-hydroxy-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIRHTFASWVFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299096 | |

| Record name | Ethyl 2-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-00-6 | |

| Record name | Ethyl 2-hydroxy-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Ethyl 2-hydroxy-4-methoxybenzoate

Traditional methods for synthesizing this compound rely on fundamental organic reactions such as esterification and the strategic manipulation of functional groups.

The most direct method for synthesizing this compound is the Fischer-Speier esterification of 2-hydroxy-4-methoxybenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

A similar procedure is documented for the synthesis of ethyl 3-hydroxy-4-methoxybenzoate, where the corresponding acid is refluxed in anhydrous ethanol with a catalytic amount of concentrated H₂SO₄ for 8 hours. chemicalbook.com The traditional reliance on strong mineral acids, however, can lead to equipment corrosion and environmental concerns. derpharmachemica.com

Functional Group Interconversion (FGI) provides an alternative and often more strategic approach to synthesizing complex molecules like this compound from readily available precursors. imperial.ac.uk This strategy involves converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.ukub.edu

A key FGI strategy for this target molecule is the selective methylation of a dihydroxy precursor. The synthesis can commence with ethyl 2,4-dihydroxybenzoate (B8728270). This starting material can be selectively O-methylated at the 4-position, which is generally more nucleophilic than the sterically hindered and hydrogen-bonded 2-hydroxyl group. A documented procedure for the analogous methyl ester involves treating methyl 2,4-dihydroxybenzoate with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent. prepchem.com This method selectively methylates the 4-hydroxyl group, yielding mthis compound. prepchem.com A similar approach using ethyl 2,4-dihydroxybenzoate and a methylating agent would produce the desired ethyl ester. The choice of base and reaction conditions is crucial to ensure regioselectivity and prevent undesired side reactions, such as methylation of the phenolic hydroxyl at the 2-position or the carboxylic ester itself.

Novel Synthetic Approaches and Green Chemistry Principles

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally benign, and sustainable methods. These principles are applicable to the synthesis of this compound, with innovations in catalysis and reaction conditions.

To circumvent the issues associated with traditional acid catalysts, research has explored the use of solid acid catalysts and other novel catalytic systems. For the synthesis of related p-hydroxybenzoates, heterogeneous catalysts such as modified metal oxide solid superacids (e.g., WO₃/ZrO₂) have been employed. google.com These catalysts are environmentally friendly, easily recoverable, and can be regenerated and reused while showing high catalytic activity. google.com In one study, a modified solid superacid catalyst yielded 72.1% of ethyl p-hydroxybenzoate. google.com

Another innovative catalyst is the Waugh-type polyoxometalate, (NH₄)₆[MnMo₉O₃₂]·8H₂O. derpharmachemica.com This catalyst proved highly effective for the esterification of p-hydroxybenzoic acid, achieving a yield of 96.3% under optimized conditions (alcohol/acid mole ratio of 4:1, 2-hour reaction time). derpharmachemica.com Such catalytic systems represent a significant green alternative to corrosive mineral acids. Furthermore, advanced strategies in organic synthesis include chemo- and enantioselective catalytic reductions, which are crucial for producing chiral intermediates for pharmaceuticals. researchgate.netlookchem.com

Interactive Table: Comparison of Catalysts for Benzoate (B1203000) Synthesis

| Catalyst | Substrate | Product | Yield | Reaction Conditions | Reference |

| H₂SO₄ | 2-hydroxy-4-methoxybenzoic acid | This compound | Typical High Yield | Excess Ethanol, Reflux | masterorganicchemistry.com |

| H₂SO₄ | 3-hydroxy-4-methoxybenzoic acid | Ethyl 3-hydroxy-4-methoxybenzoate | Not specified | Anhydrous Ethanol, Reflux, 8h | chemicalbook.com |

| WO₃/ZrO₂ | p-Hydroxybenzoic acid | Ethyl p-hydroxybenzoate | 72.1% | Ethanol, Reflux | google.com |

| (NH₄)₆[MnMo₉O₃₂]·8H₂O | p-Hydroxybenzoic acid | Ethyl p-hydroxybenzoate | 96.3% | Ethanol, Toluene, 2h | derpharmachemica.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. usm.mynih.gov The application of microwave irradiation in sealed vessels can heat solvents above their atmospheric boiling points, dramatically increasing reaction rates. usm.my

However, for equilibrium-driven reactions like Fischer esterification, closed-vessel microwave heating can be challenging as it prevents the removal of water, a reaction byproduct. usm.my Studies on the microwave-assisted esterification of substituted benzoic acids have shown that this can result in low yields. usm.my Despite this, MAOS has proven highly effective for many other reaction types, reducing reaction times from hours to minutes and significantly boosting yields. nih.govnih.govdergipark.org.tr For instance, a particular synthesis that took 290 minutes with conventional heating was completed in just 10-25 minutes under microwave irradiation, with the yield increasing from 78% to 97%. nih.gov This suggests that for non-equilibrium steps in a synthetic pathway to this compound, or with specialized microwave reactors that allow for water removal, this technology could offer significant advantages.

Interactive Table: Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Triazole Derivative Synthesis | Conventional | 290 min | 78% | nih.gov |

| Triazole Derivative Synthesis | Microwave | 10-25 min | 97% | nih.gov |

| Fluoroquinolone Derivative Synthesis | Conventional | 27 hours | Moderate | nih.gov |

| Fluoroquinolone Derivative Synthesis | Microwave | 30 min | 96% | nih.gov |

| Fischer Esterification | Microwave (Sealed) | 13 min | 16% | usm.my |

Derivatization Strategies and Analogue Preparation

This compound possesses several reactive sites—the phenolic hydroxyl group, the ester moiety, and the aromatic ring—that can be targeted for chemical modification to prepare a variety of analogues.

The phenolic hydroxyl group is a prime site for derivatization. It can undergo O-alkylation to form ethers. For example, the related mthis compound has been reacted with benzyl (B1604629) chloride in the presence of potassium carbonate to yield methyl 2-benzyloxy-4-methoxybenzoate. prepchem.com Similarly, reacting the ethyl ester with alkyl halides like 1-bromo-3-chloropropane (B140262) can introduce new functionalized side chains. mdpi.com The hydroxyl group can also be acylated to form a new ester linkage. For instance, 2-hydroxybenzoic acid can be reacted with ethanoic acid to form an acetyl derivative (aspirin), demonstrating the reactivity of the phenolic OH group. 4college.co.uk

The aromatic ring is susceptible to electrophilic substitution reactions. Nitration is a common transformation; a related methoxybenzoate intermediate has been successfully nitrated using nitric acid in acetic acid, introducing a nitro group onto the ring. mdpi.com This nitro group can then be reduced to an amine, which opens up a vast array of further chemical transformations, including cyclization reactions to form heterocyclic systems. mdpi.com Additionally, metabolic studies on similar paraben compounds have shown that hydroxylation of the aromatic ring can occur, suggesting that chemical methods could also be used to introduce additional hydroxyl groups. nih.gov

Interactive Table: Potential Analogues and Derivatization Strategies

| Starting Material | Reaction Type | Reagents | Product Analogue | Reference |

| This compound | O-Alkylation | Benzyl chloride, K₂CO₃ | Ethyl 2-benzyloxy-4-methoxybenzoate | prepchem.com |

| This compound | O-Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | Ethyl 2-(3-chloropropoxy)-4-methoxybenzoate | mdpi.com |

| This compound | O-Acylation | Acetic anhydride (B1165640), acid/base catalyst | Ethyl 2-acetoxy-4-methoxybenzoate | 4college.co.uk |

| This compound | Aromatic Nitration | Nitric acid, Acetic acid | Ethyl 2-hydroxy-4-methoxy-nitrobenzoate | mdpi.com |

| Ethyl 2-hydroxy-4-methoxy-nitrobenzoate | Nitro Group Reduction | Fe, Acetic Acid | Ethyl 2-hydroxy-4-methoxy-aminobenzoate | mdpi.com |

Modification of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for further chemical modifications, including alkylation and acylation.

Alkylation: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. nih.govpatsnap.com For instance, reaction with methyl iodide would yield Ethyl 2,4-dimethoxybenzoate. The choice of base and solvent is crucial to control the regioselectivity, especially in molecules with multiple hydroxyl groups. Studies on similar dihydroxy systems have shown that cesium bicarbonate can be a highly effective base for regioselective alkylation. nih.gov

Acylation: The hydroxyl group can be readily acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. For example, treatment with acetyl chloride would produce Ethyl 2-acetoxy-4-methoxybenzoate.

Table 2: Representative Transformations of the Hydroxyl Group

| Reaction | Reagent(s) | Product |

| Alkylation (Etherification) | Alkyl halide, Base (e.g., K₂CO₃) | Ethyl 2-alkoxy-4-methoxybenzoate |

| Acylation (Esterification) | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ethyl 2-acyloxy-4-methoxybenzoate |

Ester Functional Group Transformations

The ethyl ester group of this compound can undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-hydroxy-4-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. For example, refluxing with methanol (B129727) and a catalytic amount of sulfuric acid would lead to the formation of Mthis compound.

Amination/Amidation: The ester can be converted into an amide by reaction with an amine. This reaction, known as aminolysis, often requires heating and may be slow. The reactivity can be enhanced by converting the ester to a more reactive acyl derivative or by using specific catalysts. The resulting product would be N-substituted-2-hydroxy-4-methoxybenzamide.

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. The directing effects of these groups will influence the position of incoming electrophiles. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methoxy group is also strongly activating and an ortho-, para-director.

Given the existing substitution pattern, the most likely positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent ethyl ester group at C2 might influence the regioselectivity of the substitution.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would likely be introduced at the C3 or C5 position. For instance, nitration of similar phenolic compounds has been shown to be highly regioselective.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid or in a polar solvent. The position of halogenation would also be directed by the activating groups to the C3 or C5 position.

Formylation: The introduction of a formyl group (CHO) onto the aromatic ring can be accomplished through various formylation reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine).

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to this compound is the Fischer-Speier esterification of 2-hydroxy-4-methoxybenzoic acid. The mechanism of this acid-catalyzed reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.

Deprotonation: Finally, the protonated carbonyl oxygen of the ester is deprotonated by a base (such as a water molecule or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final ethyl ester product.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Disclaimer: Experimental spectral data for Ethyl 2-hydroxy-4-methoxybenzoate is not widely available in public databases. The following sections describe the expected NMR data based on established principles of spectroscopy and analysis of structurally similar compounds.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, along with the electron-withdrawing effect of the ethyl ester group, significantly influence the chemical shifts of the aromatic protons.

The expected signals are:

Aromatic Protons (H-3, H-5, H-6): The aromatic region would display three signals. The proton at the H-6 position, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The H-3 and H-5 protons will be influenced by the adjacent -OH and -OCH₃ groups. Their coupling pattern (doublets and a doublet of doublets) would be crucial for assignment.

Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons are expected, showing their mutual coupling.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons.

Hydroxyl Proton (-OH): A broad singlet, typically downfield, whose position can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | 10.5 - 11.5 | Broad Singlet | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | 1H |

| H-5 | 6.4 - 6.6 | Doublet of Doublets (dd) | 1H |

| H-3 | 6.3 - 6.5 | Doublet (d) | 1H |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, ten distinct signals are anticipated.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 168 - 172 |

| C-2 (C-OH) | 162 - 165 |

| C-4 (C-OCH₃) | 160 - 163 |

| C-6 | 130 - 133 |

| C-1 | 108 - 112 |

| C-5 | 106 - 109 |

| C-3 | 101 - 104 |

| -OCH₂CH₃ | 60 - 63 |

| -OCH₃ | 55 - 57 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would be observed between the adjacent aromatic protons (H-5 with H-6) and within the ethyl group (the -OCH₂- quartet with the -CH₃ triplet). This helps to establish the connectivity of proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. spectrabase.com For instance, it would show a cross-peak between the H-6 signal and the C-6 signal, the methoxy proton singlet and the methoxy carbon signal, and so on for all protonated carbons. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for piecing together the molecular structure by connecting fragments and identifying the positions of non-protonated (quaternary) carbons. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methoxy protons (-OCH₃) to the C-4 carbon.

Correlations from the H-6 proton to the ester carbonyl carbon (C=O) and C-2.

Correlations from the ethyl methylene protons (-OCH₂) to the ester carbonyl carbon (C=O).

Correlations from the phenolic -OH proton to C-1, C-2, and C-3.

Solid-State NMR Applications for Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical and organic compounds in their solid form. europeanpharmaceuticalreview.com It is particularly sensitive to the local atomic environment and can distinguish between different crystalline forms (polymorphs), solvates, and amorphous states. researchgate.net

Different polymorphs of a compound can have distinct ssNMR spectra due to differences in molecular conformation, packing in the crystal lattice, and intermolecular interactions like hydrogen bonding. nih.gov A one-dimensional ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment can reveal the number of crystallographically inequivalent molecules in the unit cell. researchgate.net While no specific solid-state NMR studies on this compound are currently published, this technique would be the definitive method to identify and quantify its polymorphic forms, should they exist. europeanpharmaceuticalreview.com The technique is also invaluable for studying the stability of different solid forms and their distribution within a sample. nih.govmollicalab.fr

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. missouri.edu The theoretical monoisotopic mass of this compound, with the chemical formula C₁₀H₁₂O₄, is calculated to be 196.0736 Da. biochemcalc.commsu.edu

Experimental verification of this exact mass via HRMS would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. This analysis is a critical final step in the confirmation of the compound's identity.

Fragmentation Pathway Analysis

While a publicly available mass spectrum specifically for this compound is not widely documented, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of related aromatic esters, such as ethyl salicylate (B1505791) and ethyl vanillate (B8668496). nih.govresearchgate.netnist.gov The molecular ion peak [M]•+ is expected at an m/z corresponding to its molecular weight (196.20 g/mol ).

Key fragmentation pathways are anticipated to include:

Loss of the ethoxy radical (•OCH2CH3) : This is a common cleavage for ethyl esters, resulting in the formation of a stable acylium ion. This would produce a fragment at m/z 151. libretexts.org

Loss of ethylene (B1197577) (CH2=CH2) : A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (28 Da). This would lead to a radical cation at m/z 168, corresponding to 2-hydroxy-4-methoxybenzoic acid. libretexts.org

Loss of a methyl radical (•CH3) : Cleavage of the methoxy group can result in the loss of a methyl radical (15 Da), yielding a fragment at m/z 181.

Decarbonylation : Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a plausible pathway.

A summary of predicted major fragments is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Proposed Loss |

|---|---|---|

| 196 | [C10H12O4]•+ | Molecular Ion |

| 168 | [C8H8O4]•+ | Loss of C2H4 (McLafferty Rearrangement) |

| 151 | [C8H7O3]+ | Loss of •OC2H5 |

| 139 | [C7H7O3]+ | Loss of C2H5 and CO |

| 123 | [C7H7O2]+ | Loss of •OC2H5 and CO |

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity Assessment

Coupled chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound, separating it from starting materials, byproducts, and isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing phenolic compounds. nih.gov A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, allows for sensitive detection and confirmation of the target compound's molecular weight and the profile of any impurities. mdpi.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile and thermally stable esters. The compound would be separated on a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). oup.comgcms.cz The mass spectrometer detects the compound and its fragments as they elute, providing a fingerprint for identification and quantification. GC-MS analysis of related methoxy methyl benzoic acid esters has been demonstrated to effectively separate regioisomers. oup.com

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Typical Mobile/Carrier Phase | Detection |

|---|---|---|---|

| LC-MS | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | ESI-MS/MS |

| GC-MS | Capillary (e.g., TG-5MS, 30 m x 0.25 mm) | Helium | Electron Ionization (EI) MS |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands confirming its structure. Based on data from analogous compounds like ethyl salicylate and other dihydroxybenzoate derivatives, the following peaks can be anticipated. chemicalbook.comnist.govfarmaceut.orgdocbrown.info

O-H Stretch : A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are found just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch : A strong, sharp absorption corresponding to the ester carbonyl group is expected around 1680-1700 cm⁻¹. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl can lower this frequency.

C=C Stretches : Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region.

C-O Stretches : Strong bands corresponding to the C-O stretching of the ester and the aryl ether are expected in the 1000-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3500 (broad) | O-H stretch | Phenolic -OH |

| 2850-3100 | C-H stretch | Aromatic & Aliphatic |

| 1680-1700 (strong) | C=O stretch | Ester Carbonyl |

| 1450-1620 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-O stretch | Ester, Ether |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy offers complementary information to FT-IR. While specific data for this compound is scarce, spectra of related benzoate (B1203000) compounds show characteristic signals. researchgate.netchemicalbook.comchemicalbook.comosu.edu The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹ and other C=C stretching modes around 1600 cm⁻¹, are typically strong and sharp in Raman spectra. s-a-s.org The C=O stretch is also Raman active. Unlike in FT-IR, the O-H stretch is generally a weak signal in Raman spectroscopy. This technique is particularly useful for analyzing bulk material and can be applied to single crystals to study orientation-dependent effects. s-a-s.org

X-ray Crystallography for Single-Crystal Structural Determination

As of now, the single-crystal X-ray structure of this compound does not appear to be publicly available in crystallographic databases. However, analysis of closely related structures, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, provides insight into the likely solid-state conformation. nih.govresearchgate.net

It is expected that the benzene (B151609) ring would be largely planar. The ethyl ester and methoxy groups would exhibit specific torsion angles with respect to the plane of the ring. A key feature would be the formation of intermolecular hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule, which would dictate the crystal packing arrangement, likely forming chains or sheets. nih.govresearchgate.net Intramolecular hydrogen bonding between the ortho-hydroxyl and the ester's carbonyl oxygen is also a highly probable feature, which would influence the conformation and planarity of that part of the molecule.

Chromatographic Method Development and Validation

The development and validation of an analytical method, typically using HPLC, is crucial for the reliable quantification of this compound. akjournals.com The process follows guidelines established by the International Council for Harmonisation (ICH). nih.gov

Method Development involves optimizing the separation of the target analyte from any impurities. For a phenolic compound like this, a reversed-phase HPLC method is standard. nih.govutm.my Key steps include:

Column Selection : A C18 or similar stationary phase is chosen for its ability to retain moderately polar compounds.

Mobile Phase Optimization : A gradient elution using acetonitrile and acidified water is often employed to achieve good separation of a range of analytes with different polarities within a reasonable time. mdpi.comresearchgate.net

Detector Wavelength Selection : A Diode Array Detector (DAD) is used to monitor the elution, and the wavelength is set to the absorption maximum (λmax) of the analyte for maximum sensitivity.

Method Validation ensures the analytical method is reliable, reproducible, and accurate for its intended purpose. nih.govnih.gov The key parameters are summarized in the table below.

Table 4: HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; resolution > 2 from nearest peak. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999. nih.gov |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% for spiked samples. researchgate.net |

| Precision | Agreement among a series of measurements (assessed as repeatability and intermediate precision). | Relative Standard Deviation (RSD) < 2%. researchgate.net |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD < 2% after minor changes (e.g., pH, flow rate). |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.

A typical method involves a C18 column, which provides a nonpolar stationary phase for effective separation. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. colab.wslongdom.org Detection is commonly performed using a UV-Vis detector, as the benzene ring and carbonyl group in the molecule are strong chromophores. For enhanced specificity, a photodiode array (PDA) detector can be used to obtain UV spectra of the eluting peaks, confirming peak identity and purity. researchgate.net The retention time for this compound would be specific to the exact conditions, but for the related compound 2-hydroxy-4-methoxybenzoic acid, a retention time of 14.5 minutes has been reported under certain conditions. researchgate.net

Table 1: Representative HPLC Conditions for Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) longdom.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid longdom.org |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV at 230 nm longdom.org or 254 nm |

| Injection Volume | 10-20 µL researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is the preferred method for analyzing volatile components, including residual solvents that may be present in the final product from the synthesis process. ispub.com The analysis ensures that the levels of these volatile impurities are within acceptable limits as defined by regulatory bodies. ispub.com

The method involves dissolving the sample in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and injecting it into the GC system. ispub.com A capillary column with a nonpolar or mid-polar stationary phase, like a BP 624, is typically used for separation. ispub.com The oven temperature is programmed to ramp up, allowing for the separation of volatiles based on their boiling points. ispub.com Helium or nitrogen is commonly used as the carrier gas. ispub.comirjmets.com This technique is highly specific and sensitive for detecting and quantifying residual solvents like methanol, ethanol (B145695), acetone, and toluene. ispub.com

Table 2: Typical GC Conditions for Volatile Component Analysis

| Parameter | Typical Value |

|---|---|

| Column | BP 624 or equivalent (e.g., 30m x 0.53mm i.d.) ispub.com |

| Carrier Gas | Nitrogen or Helium ispub.comirjmets.com |

| Injector Type | Split/Splitless ispub.com |

| Injector Temperature | 230 °C ispub.com |

| Detector | Flame Ionization Detector (FID) ispub.com |

| Detector Temperature | 250 °C ispub.com |

| Oven Program | Initial hold at 40°C, ramp to 200°C ispub.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers). However, an examination of the molecular structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different substituent groups) and therefore does not exist as a pair of enantiomers. Consequently, chiral chromatography for the assessment of enantiomeric purity is not applicable to this compound.

Advanced Analytical Method Validation in Accordance with Regulatory Guidelines (e.g., ICH Q2(R1))

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures. researchgate.netich.orggmp-compliance.org This validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The validation encompasses several key parameters. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov These values are crucial for analyzing impurities and degradation products.

For HPLC methods analyzing related hydroxy-methoxy-benzoic acid derivatives, specific LOD and LOQ values have been established. For example, a validated HPLC method for 2-hydroxy-4-methoxybenzoic acid reported an LOD of 2.34 μg/mL and an LOQ determined from the calibration curve. researchgate.netcolab.ws Another method for 4-hydroxybenzoic acid found an LOD of 0.1007 μg/mL and an LOQ of 0.5033 μg/mL. longdom.org It is expected that a validated HPLC method for this compound would achieve comparable levels of sensitivity.

Table 3: Representative LOD & LOQ Values from Related Compounds

| Compound | Method | LOD | LOQ |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzoic acid | HPLC-UV | 2.34 µg/mL researchgate.netcolab.ws | Not specified, determined from curve researchgate.net |

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). colab.wsich.org Accuracy represents the closeness of the test results to the true value and is often determined through recovery studies by spiking the sample with a known amount of the analyte. researchgate.netich.org

In a validated HPLC method for the related 2-hydroxy-4-methoxybenzoic acid, intra-day precision (%RSD) was between 0.95-2.5% and inter-day precision was 1.3-2.8%. researchgate.netcolab.ws The accuracy, determined by recovery studies, was found to be in the range of 97.66–100.44%. researchgate.net For a method analyzing 4-hydroxybenzoic acid, intra- and inter-day variations were less than 2%, with analytical recoveries ranging from 94.6% to 107.2%. longdom.org

Table 4: Representative Precision and Accuracy Data from Related Compounds

| Parameter | Compound | Finding |

|---|---|---|

| Intra-day Precision (%RSD) | 2-Hydroxy-4-methoxybenzoic acid | 0.95 – 2.5% researchgate.netcolab.ws |

| Inter-day Precision (%RSD) | 2-Hydroxy-4-methoxybenzoic acid | 1.3 – 2.8% researchgate.netcolab.ws |

| Accuracy (% Recovery) | 2-Hydroxy-4-methoxybenzoic acid | 97.66 – 100.44% researchgate.net |

| Precision (% Variation) | 4-Hydroxybenzoic acid | < 2% longdom.org |

| Accuracy (% Recovery) | 4-Hydroxybenzoic acid | 94.6 – 107.2% longdom.org |

Robustness and Specificity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For HPLC methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and by conducting peak purity analysis using a PDA detector. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing any impact on the results. researchgate.net

Table 5: Parameters for HPLC Robustness Study

| Parameter Varied | Example Variation |

|---|---|

| Mobile Phase Composition | ± 2% change in organic solvent ratio |

| pH of Mobile Phase Buffer | ± 0.2 units |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 5 °C |

| Wavelength of Detection | ± 2 nm |

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring

The benzene (B151609) ring of ethyl 2-hydroxy-4-methoxybenzoate is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The hydroxyl group is a stronger activating group than the methoxy group.

Common electrophilic substitution reactions include nitration, halogenation, and alkylation. Both the hydroxyl and methoxy groups are ortho, para-directing activators. youtube.com The positions ortho to the hydroxyl group (positions 3 and 5) and para to the methoxy group (position 1, which is substituted) are the most likely sites for electrophilic attack. The interplay between these two groups governs the regioselectivity of these reactions.

Nucleophilic Acyl Substitution at the Ester Moiety

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Key reactions in this category include:

Hydrolysis: In the presence of an acid or a base, the ester can be hydrolyzed to yield 2-hydroxy-4-methoxybenzoic acid and ethanol (B145695).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the ethoxy group for a different alkoxy group.

Amidation: Treatment with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in the molecule, capable of undergoing various transformations.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. osti.gov For instance, zirconium and hafnium polyhedral oligosilsesquioxane complexes can catalyze the reductive etherification of related hydroxybenzaldehydes to their corresponding isopropyl ethers. osti.gov

Esterification: The phenolic hydroxyl can also be esterified by reacting with an acyl halide or anhydride (B1165640) in the presence of a base.

A study on the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones using alkyl halides in the presence of an inorganic base like cesium bicarbonate has shown excellent regioselectivity for the 4-position. nih.gov While this study does not directly involve this compound, the principles of selective alkylation of a hydroxyl group in the presence of other functional groups are relevant.

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by the phenolic hydroxyl and methoxy groups. The phenolic hydroxyl group can be oxidized, and the nature of the product depends on the oxidizing agent and reaction conditions. For example, a study on the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved a "one-pot" nitro reductive cyclization using sodium dithionite. mdpi.com While this reaction focuses on a different part of a larger molecule, it demonstrates the potential for redox reactions involving substituted phenolic compounds.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are highly stereospecific and are governed by the symmetry of the molecular orbitals involved. libretexts.org While specific examples of pericyclic reactions directly involving this compound are not readily found in the provided search results, the diene system within the benzene ring could potentially participate in cycloaddition reactions under specific conditions. Electrocyclic reactions, which are intramolecular pericyclic reactions, are also a possibility, often involving the formation or breaking of a sigma bond at the terminus of a conjugated system. libretexts.orgyoutube.com

Kinetic and Thermodynamic Parameters of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the provided search results. However, some related information can be inferred. For example, a study on the reductive etherification of various hydroxy- and methoxy-substituted benzaldehydes using specific catalysts showed that 2- and 4-hydroxybenzaldehydes were converted to their respective ethers much faster than 2- and 4-methoxybenzaldehydes. osti.gov This suggests that the electronic nature of the substituent significantly influences the reaction kinetics.

Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational characterization of the chemical compound this compound. Despite the prevalence of advanced computational methods in modern chemistry for elucidating molecular properties, specific research applying these techniques to this particular ester appears to be limited or not publicly documented. Therefore, a detailed, data-driven article adhering to the requested outline cannot be generated at this time.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) are routinely used for optimizing molecular geometries and calculating electronic structures, while high-accuracy ab initio methods can provide even more precise energetic and structural data. Furthermore, techniques like Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscapes of flexible molecules, and other computational approaches can predict spectroscopic data, reaction pathways, and the nature of intermolecular forces like hydrogen bonding and π-π stacking.

While these computational methodologies are well-established, their specific application to this compound has not been the subject of published research found within the scope of this search. Studies on structurally similar molecules, such as other benzoate esters or phenolic compounds, have utilized these techniques to gain insights into their properties. However, due to strict requirements to focus solely on this compound, the findings from these related studies cannot be substituted.

The creation of a scientifically accurate article detailing the quantum chemical calculations, molecular dynamics, reaction pathways, and intermolecular interactions for this compound is contingent upon the existence of such dedicated research. Without primary or secondary data from targeted computational studies, any attempt to populate the requested sections would be speculative and fall short of the required scientific rigor.

Future computational research is needed to characterize the electronic, structural, and dynamic properties of this compound, which would enable the generation of a comprehensive and data-rich analysis as outlined.

Theoretical and Computational Chemistry

Computational Thermodynamics for Reaction Feasibility

The feasibility of a chemical reaction can be predicted through the lens of computational thermodynamics, which focuses on the change in Gibbs free energy (ΔG) of the system. A negative ΔG indicates a spontaneous reaction under given conditions of temperature and pressure, while a positive ΔG suggests the reaction is non-spontaneous and would require energy input to proceed. The Gibbs free energy change is calculated using the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy of the reaction. For a given reaction, the standard Gibbs free energy of reaction (ΔG°rxn) can be calculated from the standard Gibbs free energies of formation (ΔGf°) of the products and reactants:

ΔG°rxn = ΣnΔGf°(products) - ΣmΔGf°(reactants)

Here, 'n' and 'm' represent the stoichiometric coefficients of the products and reactants, respectively.

A primary synthesis route for Ethyl 2-hydroxy-4-methoxybenzoate is the esterification of 2-hydroxy-4-methoxybenzoic acid with ethanol (B145695). The balanced chemical equation for this reaction is:

C₈H₈O₄ (2-hydroxy-4-methoxybenzoic acid) + C₂H₅OH (ethanol) ⇌ C₁₀H₁₂O₄ (this compound) + H₂O (water)

To determine the feasibility of this reaction, the standard Gibbs free energies of formation for each reactant and product are required. While experimental thermodynamic data for complex organic molecules like this compound and its precursor acid are often scarce, computational chemistry provides powerful tools to estimate these values.

Detailed Research Findings

For reactions involving structurally similar compounds, such as the esterification of salicylic (B10762653) acid (a structural analog of the parent acid), the reaction is known to be endothermic. For example, the esterification of salicylic acid with n-amyl alcohol has a reported heat of reaction (ΔH) of +26.53 kJ/mol, indicating that energy is absorbed during the reaction. chim.lu In another relevant study on the formation of acetylsalicylic acid from salicylic acid and acetic anhydride (B1165640), a discrepancy between the calculated (0 kJ/mol) and experimental (-5.2 kJ/mol) enthalpy change was noted, underscoring the importance of accurate computational or experimental determination of these values. ausetute.com.au

In the absence of direct experimental data for the target molecules, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like the G4 quantum-chemical method) are employed to predict their thermodynamic properties. researchgate.net These methods model the electronic structure of the molecules to derive their energies and, subsequently, their enthalpies and Gibbs free energies of formation. The accuracy of these computational predictions can be very high, often approaching experimental uncertainty.

The following table presents the standard thermodynamic data for the simpler molecules involved in the reaction, which are essential for the final calculation of reaction feasibility.

| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | Source |

|---|---|---|---|---|---|

| Ethanol | C₂H₅OH | liquid | -277.6 | -174.8 | engineeringtoolbox.com |

| Water | H₂O | liquid | -285.8 | -237.1 | engineeringtoolbox.comwikipedia.org |

| 2-hydroxy-4-methoxybenzoic acid | C₈H₈O₄ | solid | Not available | Not available | - |

| This compound | C₁₀H₁₂O₄ | solid | Not available | Not available | - |

The feasibility of the synthesis of this compound via esterification is contingent on the Gibbs free energy change of the reaction. Based on analogous esterification reactions, it is anticipated to be a reversible process. The position of the equilibrium can be influenced by reaction conditions such as temperature, pressure, and the use of a catalyst, as dictated by Le Châtelier's principle. chegg.com Computational studies can model the effect of these parameters to identify optimal conditions for maximizing the yield of the desired ester.

Applications in Advanced Materials and Chemical Technologies

Utilization as a Chemical Building Block in Complex Organic Synthesis

The orchestrated arrangement of a hydroxyl, a methoxy (B1213986), and a carboxylate group on the benzene (B151609) ring makes Ethyl 2-hydroxy-4-methoxybenzoate and its parent acid, 2-hydroxy-4-methoxybenzoic acid, highly reactive and adaptable starting materials for creating more complex molecules. The interplay between these functional groups allows for selective chemical modifications, rendering it a strategic precursor for a wide array of chemical structures.

This compound serves as a key intermediate in the synthesis of specialized chemical products. The parent compound, 2-hydroxy-4-methoxybenzoic acid, is a naturally occurring phenolic compound found in plants like Hemidesmus indicus and is recognized for its bioactive properties. medchemexpress.com This inherent bioactivity makes its derivatives, including the ethyl ester, attractive targets for the development of fine chemicals.

A significant application is in the creation of complex ligands for coordination chemistry. For instance, derivatives such as 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid are used to synthesize Group 4 metal alkoxide complexes. tandfonline.comosti.gov These complexes are not simple molecules; they are sophisticated structures where the various oxygen-containing functional groups (carboxylate, hydroxyl, and carbonyl) of the benzoylbenzoic acid ligand coordinate with the metal center in multiple ways. tandfonline.com These metal-organic compounds are themselves specialty chemicals, serving as high-purity precursors for producing advanced ceramic oxide materials. tandfonline.comosti.gov

The synthesis of related compounds, such as mthis compound, involves the selective methylation of one of the hydroxyl groups of methyl 2,4-dihydroxybenzoate (B8728270). prepchem.com This process highlights the step-wise approach used to build complexity from simpler dihydroxybenzoic acid structures, a strategy that is also applicable for creating this compound and other fine chemical derivatives.

The structure of this compound is an ideal scaffold for building diverse and complex molecular architectures, particularly heterocyclic compounds, which are central to many areas of medicinal and materials chemistry. While direct synthesis examples starting from the ethyl ester are specific, the synthetic utility of its parent acid and closely related isomers is well-documented, illustrating the potential of this chemical class.

For example, the synthesis of Gefitinib (B1684475), an important pharmaceutical, starts from the isomeric methyl 3-hydroxy-4-methoxy-benzoate. mdpi.com The process involves a sequence of reactions including alkylation, nitration, reduction, and cyclization to build the final quinazoline (B50416) structure. mdpi.com This demonstrates how a substituted hydroxybenzoate can serve as the foundational piece for constructing a complex, multi-ring drug molecule. Similarly, other complex pharmaceuticals like Bosutinib have been synthesized from isomeric starting materials like 3-methoxy-4-hydroxybenzoic acid. nih.gov

Furthermore, the general class of substituted benzoic acids is fundamental to creating heterocyclic scaffolds like benzimidazoles. ekb.eg The synthesis of these structures often involves the cyclization of a substituted phenylenediamine with a benzoic acid derivative. The functional groups on the benzoate (B1203000) ring become integral features of the final heterocyclic system, influencing its chemical and physical properties.

The table below summarizes examples of complex molecules synthesized from related benzoate precursors, illustrating the role of this chemical scaffold.

| Starting Material | Synthesized Product/Scaffold | Application Area |

| 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | Group 4 Metal Alkoxide Complexes | Precursors for Ceramic Nanomaterials tandfonline.comosti.gov |

| Methyl 3-hydroxy-4-methoxy-benzoate | Gefitinib (drug) | Pharmaceuticals mdpi.com |

| 3-Methoxy-4-hydroxybenzoic acid | Bosutinib (drug) | Pharmaceuticals nih.gov |

| 4-Fluoro-3-nitrobenzoic acid | Benzimidazole Scaffolds | Medicinal Chemistry ekb.eg |

Incorporation into Polymeric Materials and Resins

The structural characteristics of this compound, particularly the 2-hydroxy-benzoyl moiety, are indicative of its potential use as a functional additive in polymeric materials. Compounds with this core structure are known to act as ultraviolet (UV) absorbers, which are critical for preventing the photodegradation of plastics.

While direct studies on the incorporation of this compound into polymers are not widely published, the application of its close structural analog, 2-hydroxy-4-methoxybenzophenone, is well-established. This benzophenone (B1666685) derivative is listed in libraries of common polymer additives and plasticizers. thermofisher.com Such molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer backbone from bond cleavage, discoloration, and loss of mechanical properties. Given that the UV-absorbing capability is primarily due to the 2-hydroxy-benzoyl chromophore, it is highly probable that this compound would exhibit similar functionality.

These UV absorbers can be incorporated into a wide range of polymers, including polyolefins, polyesters, and polycarbonates, which are used in applications from packaging films to automotive parts and greenhouse films. google.com The addition of such stabilizers enhances the durability and lifespan of plastic products exposed to sunlight.

Development of Electronic Materials and Components

The application of this compound derivatives extends into the realm of advanced electronic materials. As mentioned previously, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid, a derivative of the core structure, serves as a molecular precursor for the synthesis of Group 4 metal alkoxides. tandfonline.comosti.gov

These metal alkoxide complexes are designed as single-source precursors for the creation of ceramic thin films and ceramic-coinage metal nanomaterials. osti.gov Such materials are at the forefront of electronics research and development. Ceramic thin films are integral to many electronic components, including capacitors, insulators, and sensors, where their dielectric and physical properties are critical. Nanomaterials, in turn, offer unique electronic and optical properties that can be harnessed for applications in catalysis, data storage, and advanced sensors. The ability to form these complex materials from a specifically designed molecular precursor like a derivative of this compound allows for precise control over the final material's stoichiometry and properties.

Role in Dyes, Pigments, and Colorant Chemistry

The chromophoric nature of the substituted benzene ring in this compound makes its core structure a valuable component in the synthesis of dyes and pigments. The 2-hydroxy-4-methoxy-benzoyl moiety can act as a coupling component or a foundational scaffold for building larger, more complex colorant molecules.

Research has demonstrated the synthesis of novel acid mono azo and mordent acid mono azo dyes using 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, a structurally related compound. researchgate.net In this process, the benzophenone derivative acts as the coupling component, reacting with various diazonium salts to produce a range of dyes with good fastness properties on textile materials. researchgate.net Similarly, new azo dyes have been synthesized by coupling 2,4-dihydroxybenzoic acid with various aromatic amines, further confirming the utility of this class of compounds in colorant chemistry. ekb.eg

The presence of the hydroxyl and methoxy groups on the aromatic ring acts to modify the electronic properties of the chromophore, influencing the final color and dyeing characteristics of the molecule. This allows for the fine-tuning of shades and performance properties, making derivatives of this compound valuable intermediates in the design of new colorants.

The table below shows examples of dye synthesis using related scaffolds.

| Coupling Component/Scaffold | Type of Dye |

| 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid | Acid Mono Azo Dyes researchgate.net |

| 2,4-dihydroxybenzoic acid | Azo Dyes ekb.eg |

Application in Coatings and Surface Modification Technologies

In the field of coatings and surface modification, this compound has potential applications that leverage both its UV-absorbing properties and its role as a precursor to protective materials.

The most direct application is as a UV stabilizer in clear coats and protective finishes for wood, plastic, and metal surfaces. As discussed in the context of polymers, the 2-hydroxy-benzoyl structure is highly effective at absorbing UV radiation. thermofisher.com Incorporating such a molecule into a coating formulation helps prevent the degradation, yellowing, and delamination of the coating itself, as well as protecting the underlying substrate from sun damage.

Furthermore, the use of its derivatives to create ceramic thin films represents an advanced form of surface modification. osti.gov These films can provide hard, durable, and chemically resistant surfaces, significantly enhancing the performance and longevity of the coated object. The ability to generate these advanced coatings from molecular precursors allows for their application via methods like chemical vapor deposition or sol-gel processing, enabling the uniform coating of complex shapes.

Contribution to Catalyst and Ligand Design

While direct research on the catalytic applications of this compound is not extensively documented, the inherent functionalities of its core structure—a hydroxyl group ortho to an ester and a para-methoxy group—make it a valuable precursor for the synthesis of specialized ligands, particularly Schiff base ligands. These ligands are instrumental in coordination chemistry and the development of metal-based catalysts.

The foundational structure for these applications is often derived from the corresponding aldehyde, 2-hydroxy-4-methoxybenzaldehyde (B30951). This aldehyde can be reacted with various amines to form Schiff bases, which are organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The resulting Schiff base ligands, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), are capable of coordinating with a variety of metal ions.

Table 1: Examples of Schiff Base Ligands and their Derivatives

| Compound Name | Precursors | Potential Applications |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | 2-hydroxy-4-methoxybenzaldehyde and Ethyl 4-aminobenzoate | Antimicrobial agents, Corrosion inhibitors, Nonlinear optical materials |

| Copper(II) complexes with EMAB-derived Schiff bases | EMAB-type ligands and Copper(II) salts | Catalysis, Antimicrobial materials |

This table is generated based on data from related research and illustrates potential applications.

Research into Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde has demonstrated their ability to form stable complexes with metal ions like copper(II). These complexes exhibit potential in various fields. For instance, studies on copper(II) complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and 4-aminobenzoic acid ethyl ester have shown promising antimicrobial activity. The coordination of the metal ion with the Schiff base ligand is a critical factor in the functionality of these complexes.

Furthermore, the electronic properties of these Schiff base ligands and their metal complexes are of significant interest. The presence of both electron-donating (methoxy and hydroxyl groups) and electron-withdrawing (ester group) moieties within the molecular framework of compounds like EMAB can lead to interesting nonlinear optical (NLO) properties. Theoretical studies on EMAB and its metal complexes have explored their potential for applications in optoelectronic devices.

In essence, while this compound itself may not be a direct catalyst, its structural motifs are fundamental to the design of ligands that, upon complexation with metals, can function as catalysts or materials with unique electronic and biological properties.

Applications in Flavors and Fragrances

In the flavor and fragrance industry, the olfactory and gustatory properties of a chemical are paramount. While specific data on the flavor and fragrance profile of this compound is not widely published, the characteristics of its structural isomers and related compounds offer valuable insights into its potential applications as a chemical ingredient.

The isomeric compound, Ethyl 2-methoxybenzoate (B1232891) (also known as Ethyl o-anisate), is a recognized fragrance ingredient. It is described as having a floral scent, often with notes of ylang-ylang and tuberose, sometimes accompanied by fruity and phenolic undertones. This suggests that the arrangement of the methoxy and ethyl ester groups on the benzene ring significantly influences the odor profile. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on ethyl 2-methoxybenzoate for its use in fragrance formulations.

Another related compound, Ethyl vanillate (B8668496) (Ethyl 4-hydroxy-3-methoxybenzoate), finds use as a flavoring agent. Its profile is typically described as phenolic, with smoky and powdery nuances. This highlights how the relative positions of the hydroxyl and methoxy groups can dramatically alter the perceived scent and taste.

Table 2: Odor Profiles of Structural Isomers and Related Compounds

| Compound Name | CAS Number | Odor Description |

| Ethyl 2-methoxybenzoate | 7335-26-4 | Floral (ylang-ylang, tuberose), fruity, phenolic. perfumiarz.comthegoodscentscompany.com |

| Ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) | 617-05-0 | Phenolic, burnt, smoky, powdery, metallic. chemicalbook.com |

This table presents odor descriptions for compounds structurally related to this compound based on available data.

Isomerism and Structure Property Relationships

Synthesis and Characterization of Positional Isomers

The synthesis of positional isomers of ethyl 2-hydroxy-4-methoxybenzoate, such as ethyl 2-hydroxy-6-methoxybenzoate and ethyl 4-hydroxy-2-methoxybenzoate, typically involves the esterification of the corresponding hydroxy- and methoxy-substituted benzoic acids. For instance, the synthesis of ethyl 4-hydroxy-3-methoxybenzoate is achieved by reacting vanillic acid with anhydrous ethanol (B145695) in the presence of concentrated hydrochloric and sulfuric acids under reflux conditions. chemicalbook.com The reaction yields the desired ester, which can then be purified and characterized. chemicalbook.com

Similarly, the synthesis of other isomers like ethyl 2,6-dimethoxybenzoate has been reported through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol. researchgate.net The progress of these reactions is often monitored using techniques like thin-layer chromatography. After the reaction is complete, the product is typically isolated by removing the solvent, followed by an extraction and washing process to purify the final compound. researchgate.net

Characterization of these synthesized isomers is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. For example, in the ¹H NMR spectrum of ethyl 4-hydroxy-3-methoxybenzoate, characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy (B1213986) protons are observed at specific chemical shifts. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps in identifying the functional groups present in the molecule. For instance, the FT-IR spectrum of a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows a broad peak for the -OH group and a sharp band for the C=O stretching, confirming the presence of these functional groups. mdpi.com

Mass Spectrometry (MS): This provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. For ethyl 4-hydroxy-3-methoxybenzoate, HPLC-MS analysis shows the expected molecular ion peak. chemicalbook.com

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique was used to determine the structure of ethyl 2,6-dimethoxybenzoate, revealing its triclinic crystal system. researchgate.net

Comparative Spectroscopic Analysis of Isomeric Forms

The spectroscopic properties of ethyl hydroxy-methoxybenzoate isomers are highly dependent on the substitution pattern of the hydroxyl and methoxy groups on the benzene (B151609) ring.

NMR Spectroscopy: The chemical shifts of the aromatic protons in the ¹H NMR spectra are particularly informative. The position of the electron-donating (-OH and -OCH₃) and electron-withdrawing (-COOC₂H₅) groups influences the electron density at different positions on the ring, leading to distinct chemical shifts for the aromatic protons in each isomer.

IR Spectroscopy: The position and nature of the intramolecular hydrogen bond significantly affect the vibrational frequencies of the O-H and C=O groups. In isomers where a strong intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the ester group (e.g., this compound), the O-H stretching frequency is typically observed at a lower wavenumber and is broader compared to isomers where such bonding is absent or weaker.

UV-Vis Spectroscopy: The electronic absorption spectra of these isomers also differ. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the presence of intramolecular hydrogen bonding, which can affect the energy levels of the molecular orbitals.

Relative Reactivity and Selectivity Studies of Isomers

The differing electronic and steric environments of the functional groups in the positional isomers of ethyl hydroxy-methoxybenzoate lead to variations in their chemical reactivity and selectivity.

The acidity of the phenolic hydroxyl group is influenced by the position of the methoxy and ethyl carboxylate groups. An electron-withdrawing group meta to the hydroxyl group will increase its acidity, while an electron-donating group will decrease it. The reactivity of the aromatic ring towards electrophilic substitution is also highly dependent on the directing effects of the existing substituents. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the ethyl carboxylate group is deactivating and meta-directing. The interplay of these effects determines the regioselectivity of reactions such as nitration or halogenation.

For instance, in a study involving a related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, it was found that the methoxy group acts as an electron donor. nih.gov The reactivity of such molecules can be tuned by substituting the methoxy group with stronger electron donors, which can significantly enhance certain properties. nih.gov

Investigation of Intramolecular Hydrogen Bonding and its Impact on Conformation

Intramolecular hydrogen bonding plays a pivotal role in determining the preferred conformation and properties of these isomers. A strong intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the ester group when they are in ortho positions to each other, as in this compound.

This intramolecular hydrogen bond leads to the formation of a stable six-membered ring-like structure. rsc.orgnih.gov This has several consequences:

Conformational Rigidity: The molecule becomes more planar and rigid. nih.gov

Physical Properties: The presence of intramolecular hydrogen bonding can affect physical properties like melting and boiling points. For example, 2-hydroxybenzoic acid has a lower melting point than 4-hydroxybenzoic acid because the intramolecular hydrogen bonding in the former reduces the extent of intermolecular hydrogen bonding. chemistryguru.com.sg

Spectroscopic Features: As mentioned earlier, the O-H stretching frequency in the IR spectrum is shifted to lower wavenumbers. rsc.org

Chemical Reactivity: The hydrogen of the hydroxyl group involved in intramolecular hydrogen bonding is less available to participate in intermolecular interactions or reactions.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to study the strength and nature of these hydrogen bonds. nih.gov For a related molecule, the hydrogen bond was classified as being of moderate strength and primarily electrostatic in nature. wikimedia.org The conformation of such molecules can be analyzed using techniques like Newman projections to understand the spatial arrangement of the atoms and the resulting steric and electronic interactions. youtube.com

Environmental Fate and Transformation Pathways Academic Perspective

Photochemical Degradation Mechanisms in Aquatic Environments

Direct photodegradation, or photolysis, is a process where a chemical is broken down by absorbing light. For aromatic compounds like Ethyl 2-hydroxy-4-methoxybenzoate, this is a potential degradation pathway in sunlit surface waters. However, studies on the closely related benzophenone-type UV filters, which share the 2-hydroxy-4-methoxybenzoyl moiety, indicate a high degree of photostability. For instance, Benzophenone-3 (BP-3) is largely resistant to direct degradation by UV light, with one study noting only a 4% reduction after four weeks of irradiation in water nih.gov. The half-life for some benzophenones under UV light has been measured to be between 17 and 99 hours nih.gov.

While direct photolysis may be a slow process, indirect photochemical degradation is likely to be more significant. This process involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter in its triplet excited state. In natural waters containing humic substances, the photodegradation of UV filters like BP-3 and Benzophenone-4 is significantly enhanced nih.gov. Quenching experiments have confirmed that reactions with hydroxyl radicals are a primary pathway for this enhanced degradation nih.gov. Therefore, it is probable that this compound undergoes slow direct photolysis but is more readily degraded in natural aquatic environments through reactions with transient photo-oxidants.

| Compound | Environment | Half-life (t1/2) | Degradation Pathway |

| Benzophenone-3 (BP-3) | Irradiated Water | >4 weeks (minimal degradation) | Direct photolysis is very slow nih.gov. |

| Benzophenone-3 (BP-3) | Simulated Solar Irradiation (with humic substances) | Enhanced degradation | Indirect photolysis via reaction with hydroxyl radicals (•OH) nih.gov. |

| Benzophenone-4 (BP-4) | Simulated Solar Irradiation (with humic substances) | Enhanced degradation | Indirect photolysis via reaction with hydroxyl radicals (•OH) nih.gov. |

| Various Benzophenones | UV Lamp Irradiation | 17 - 99 hours | Direct photolysis follows pseudo-first-order kinetics nih.gov. |

Chemical Hydrolysis and Oxidation in Environmental Matrices